molecular formula C7H5BrFI B14083839 2-Bromo-3-fluoro-4-iodo-1-methylbenzene

2-Bromo-3-fluoro-4-iodo-1-methylbenzene

Katalognummer: B14083839
Molekulargewicht: 314.92 g/mol
InChI-Schlüssel: YLUPFOUKTVOQTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-4-iodo-1-methylbenzene is an organic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is primarily used in research and development within the fields of chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of a methylbenzene derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure selective halogenation at the desired positions on the benzene ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves careful handling of halogenating agents and maintaining specific temperatures and pressures to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-4-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-4-iodo-1-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as nucleophilic substitution or electrophilic addition. The presence of multiple halogens on the benzene ring can influence the reactivity and selectivity of the compound in different pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-3-fluoro-1-iodo-4-methylbenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 2-Bromo-3-fluoro-4-iodo-1-methylbenzene

Uniqueness

This compound is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of three different halogens allows for a wide range of chemical transformations and applications in various fields .

Eigenschaften

Molekularformel

C7H5BrFI

Molekulargewicht

314.92 g/mol

IUPAC-Name

3-bromo-2-fluoro-1-iodo-4-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3

InChI-Schlüssel

YLUPFOUKTVOQTH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)I)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.